N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C14H17F3N2O2 and a molecular weight of 302.3 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a trifluoroacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-benzylmorpholine with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide can be compared with similar compounds such as:
N-[(4-benzylmorpholin-2-yl)methyl]acetamide: This compound has a similar structure but lacks the trifluoroacetamide group, which can result in different chemical and biological properties.
(4-Benzylmorpholin-2-yl)methyl methanesulfonate: This compound contains a methanesulfonate group instead of the trifluoroacetamide group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its trifluoroacetamide moiety, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYDZKNULWQYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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